1-Amino-3-cyclopropylpropan-2-ol

Description

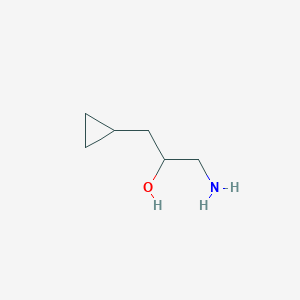

1-Amino-3-cyclopropylpropan-2-ol (CAS: N/A, CID: 55285087) is a secondary amino alcohol with the molecular formula C₆H₁₃NO. Its structure features a cyclopropyl group at the third carbon, an amino group at the first carbon, and a hydroxyl group at the second carbon (SMILES: C1CC1CC(CN)O, InChI: InChI=1S/C6H13NO/c7-4-6(8)3-5-1-2-5/h5-6,8H,1-4,7H2) . The cyclopropane ring introduces significant steric strain and electronic effects, which may influence its reactivity, solubility, and biological activity compared to linear or aromatic analogs. This compound is listed as a pharmaceutical intermediate, often studied in its hydrochloride form for enhanced stability or solubility .

Properties

IUPAC Name |

1-amino-3-cyclopropylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-4-6(8)3-5-1-2-5/h5-6,8H,1-4,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDIBTYAMLORTRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901295394 | |

| Record name | α-(Aminomethyl)cyclopropaneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901295394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885032-34-8 | |

| Record name | α-(Aminomethyl)cyclopropaneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885032-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-(Aminomethyl)cyclopropaneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901295394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-3-cyclopropylpropan-2-ol can be synthesized through several methods. One common approach involves the nucleophilic substitution of bromocyclopropanes with amines . This method typically requires the use of chiral, non-racemic bromocyclopropanes and proceeds via a diastereoselective, formal nucleophilic substitution reaction. The reaction conditions often involve the use of metal catalysts or organocatalysts to achieve high stereoselectivity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reagents. Additionally, purification techniques like crystallization and distillation are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-cyclopropylpropan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The compound can participate in substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield cyclopropyl ketones, while reduction of the amino group may produce cyclopropylamines.

Scientific Research Applications

1-Amino-3-cyclopropylpropan-2-ol has diverse applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral intermediates.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-Amino-3-cyclopropylpropan-2-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow the compound to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The cyclopropyl group adds rigidity to the molecule, affecting its binding affinity and selectivity.

Comparison with Similar Compounds

Key Observations :

- Cyclopropyl vs.

- Hydroxyl Position: 3-Aminopropan-1-ol (hydroxyl at C1) exhibits different hydrogen-bonding capabilities than compounds with hydroxyl at C2, affecting solubility and intermolecular interactions .

- Aromatic vs. Aliphatic Substituents: 1-Amino-2,3-diphenylpropan-2-ol’s phenyl groups enhance lipophilicity but reduce solubility in polar solvents compared to the cyclopropyl analog .

Physicochemical Properties

pKa and Basicity

While direct pKa data for this compound are unavailable, comparisons can be drawn from structurally related compounds:

| Compound Name | pKa (Amino Group) | Notes |

|---|---|---|

| (S)-1-Aminopropan-2-ol | 9.96 | Higher basicity due to linear structure |

| DL-2-Amino-1-propanol | 9.47 | Steric effects near amino group |

| 3-Amino-1-propanol | 9.96 | Terminal amino group reduces steric hindrance |

The cyclopropyl group’s electron-withdrawing nature likely reduces the amino group’s basicity in this compound compared to (S)-1-aminopropan-2-ol .

Biological Activity

1-Amino-3-cyclopropylpropan-2-ol (ACPA) is a chemical compound with the molecular formula C6H13NO and a molecular weight of 115.17 g/mol. It has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its unique structural features and potential biological activities.

The biological activity of ACPA is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound contains an amino group and a hydroxyl group, which facilitate hydrogen bonding with biological macromolecules. The cyclopropyl moiety adds steric hindrance, potentially influencing the binding affinity and specificity of these interactions.

Biological Activities

Research indicates that ACPA exhibits several biological activities:

- Enzyme Modulation : ACPA can influence enzyme activity by acting as a substrate or inhibitor. Its structural similarity to naturally occurring amino alcohols allows it to participate in metabolic pathways.

- Neuroprotective Effects : Some studies suggest that ACPA may have neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

- Antimicrobial Activity : Preliminary investigations have shown that ACPA possesses antimicrobial properties, making it a candidate for further research in the development of new antibiotics.

Case Studies

- Neuroprotection : In a study examining the effects of ACPA on neuronal cell lines, it was found that the compound reduced cell death induced by oxidative stress. The mechanism was linked to the modulation of antioxidant enzyme activity, suggesting potential applications in treating conditions like Alzheimer's disease.

- Antimicrobial Efficacy : ACPA was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that ACPA exhibited significant inhibitory effects on bacterial growth, warranting further exploration into its use as an antimicrobial agent.

Synthesis and Chemical Reactions

ACPA can be synthesized through nucleophilic substitution reactions involving bromocyclopropanes and amines. This method allows for the production of high-purity compounds suitable for biological testing.

Table 1: Summary of Chemical Reactions Involving ACPA

| Reaction Type | Products | Notes |

|---|---|---|

| Oxidation | Ketones/Aldehydes | Hydroxyl group can be oxidized |

| Reduction | Secondary/Tertiary Amines | Amino group can be reduced |

| Substitution | Various Functional Groups | Amino or hydroxyl groups can be substituted |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.